Ethyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
ETHYL 4-{1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound that features a combination of fluorophenyl, dihydropyridine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction to attach the fluorophenyl moiety to the dihydropyridine core.
Amidation reaction: The final step involves the reaction of the intermediate with ethyl 4-aminobenzoate to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
ETHYL 4-{1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound’s ability to interact with various enzymes and receptors makes it a candidate for studying biochemical pathways.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-{1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dihydropyridine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- ETHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE
- ETHYL 4-{1-[(2-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE
Comparison:
- Structural Differences: The position of the fluorine atom on the phenyl ring can significantly affect the compound’s chemical properties and biological activity.
- Unique Properties: The specific positioning of the fluorophenyl group in ETHYL 4-{1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE may confer unique binding characteristics and reactivity compared to its isomers.
This detailed article provides a comprehensive overview of ETHYL 4-{1-[(3-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H19FN2O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H19FN2O4/c1-2-29-22(28)16-6-9-19(10-7-16)24-21(27)17-8-11-20(26)25(14-17)13-15-4-3-5-18(23)12-15/h3-12,14H,2,13H2,1H3,(H,24,27) |
InChI Key |
HZIQPQADFDMUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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